molecular formula C16H11N5O5 B5975724 N'-(1H-indol-3-ylmethylene)-3,5-dinitrobenzohydrazide

N'-(1H-indol-3-ylmethylene)-3,5-dinitrobenzohydrazide

Cat. No. B5975724
M. Wt: 353.29 g/mol
InChI Key: IUSQTQKALNFSPG-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-indol-3-ylmethylene)-3,5-dinitrobenzohydrazide, commonly known as INDH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. INDH is a hydrazide derivative that exhibits a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of INDH involves the inhibition of various cellular pathways, including the PI3K/Akt and MAPK/ERK signaling pathways. The compound has been shown to induce apoptosis by activating the caspase-3 pathway and inhibiting the anti-apoptotic protein Bcl-2. Additionally, INDH has been reported to inhibit the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, by suppressing the NF-κB signaling pathway.
Biochemical and Physiological Effects:
INDH exhibits a wide range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties. The compound has been shown to induce apoptosis in cancer cells by inhibiting cell proliferation and activating the caspase-3 pathway. Moreover, INDH has been reported to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Additionally, the compound has been shown to have anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

The advantages of using INDH in lab experiments include its ability to inhibit various cellular pathways, making it a potential therapeutic agent for various diseases. Moreover, the compound exhibits a wide range of biological activities, making it a versatile tool for studying cellular processes. However, the limitations of using INDH in lab experiments include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on INDH. One potential area of investigation is the development of novel INDH derivatives with improved solubility and bioavailability. Another area of research is the identification of specific cellular targets of INDH and the elucidation of its mechanism of action. Moreover, the potential therapeutic applications of INDH in various diseases, including cancer and inflammation, warrant further investigation.

Synthesis Methods

INDH can be synthesized using different methods, including the reaction of 3,5-dinitrobenzoyl chloride with indole-3-carboxaldehyde in the presence of hydrazine hydrate. Another method involves the reaction of 3,5-dinitrobenzoyl hydrazine with indole-3-carboxaldehyde in the presence of acetic acid. The yield and purity of the compound can be improved by using a column chromatography technique.

Scientific Research Applications

INDH has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and microbial infections. In cancer research, INDH has been found to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. Moreover, INDH has been reported to have anti-microbial activity against various bacterial and fungal strains.

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O5/c22-16(10-5-12(20(23)24)7-13(6-10)21(25)26)19-18-9-11-8-17-15-4-2-1-3-14(11)15/h1-9,17H,(H,19,22)/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSQTQKALNFSPG-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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